2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Halogenation: Introduction of chloro and fluoro substituents on the benzene ring using halogenating agents such as chlorine and fluorine gas or their derivatives.
Thiazole Formation: The thiazole ring is synthesized through the reaction of a suitable thioamide with a halogenated ketone or aldehyde under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide by reacting the thiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur on the benzene ring and the thiazole moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Halogenating Agents: Chlorine, fluorine, or their derivatives for halogenation.
Lewis Acids: Aluminum chloride for Friedel-Crafts acylation.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- 2-chloro-6-fluoro-N-(5-ethyl-1,3-thiazol-2-yl)benzamide
- 2-chloro-6-fluoro-N-(5-methyl-1,3-oxazol-2-yl)benzamide
Uniqueness
2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the specific positioning of the chloro and fluoro groups on the benzene ring and the presence of the thiazole moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-6-5-14-11(17-6)15-10(16)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIPZSCPZWMOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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